

Gas chromatography-mass spectrometry (GC-MS) analysis of 3-Phenyldecane

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Compound of Interest

Compound Name: 3-Phenyldecane

Cat. No.: B1217177

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Application Note: High-Sensitivity GC-MS Analysis of 3-Phenyldecane

Abstract

This application note presents a detailed protocol for the sensitive and selective analysis of **3-Phenyldecane** using Gas Chromatography-Mass Spectrometry (GC-MS). The method is suitable for the quantification of **3-Phenyldecane** in various matrices, which is of interest to researchers in environmental science, materials science, and drug development. This document provides comprehensive experimental procedures, data presentation, and interpretation guidelines to ensure reliable and reproducible results.

Introduction

3-Phenyldecane is an aromatic hydrocarbon consisting of a phenyl group attached to the third carbon of a decane chain. Accurate and sensitive quantification of **3-Phenyldecane** is crucial in various research and industrial applications. Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification, making it the ideal analytical technique for this purpose. This application note provides a complete workflow, from sample preparation to data analysis, for the successful GC-MS analysis of **3-Phenyldecane**.

Experimental Protocols

Materials and Reagents

- Standard: Certified reference standard of **3-Phenyldecane**.
- Solvent: High-purity hexane or dichloromethane (GC grade).
- Internal Standard (Optional): A suitable internal standard, such as hexadecane, can be used for quantitative analysis.

Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. The following steps are recommended:

- Standard Solutions: Prepare a stock solution of **3-Phenyldecane** in hexane at a concentration of 1 mg/mL. From this stock solution, prepare a series of working standard solutions by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Dilution: Dilute the sample to be analyzed in hexane to ensure the concentration of **3-Phenyldecane** falls within the linear range of the calibration curve.^[1] A target concentration of approximately 10 µg/mL is often suitable for a 1 µL splitless injection.^[2]
- Filtration/Centrifugation: To prevent contamination of the GC inlet and column, ensure that samples are free of particulate matter by filtering through a 0.22 µm filter or by centrifugation.^[3]
- Vialing: Transfer the final prepared sample into a 1.5 mL glass autosampler vial.^[2]

GC-MS Instrumentation and Conditions

A high-resolution gas chromatograph coupled to a mass spectrometer is required for this analysis. The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.^[1]

Table 1: GC-MS Instrument Parameters

Parameter	Condition
Gas Chromatograph (GC)	
Injection Port Mode	Splitless[1]
Injector Temperature	280 °C[1]
Injection Volume	1 µL[1]
Carrier Gas	Helium (99.999% purity)[1]
Flow Rate	Constant flow of 1.0 mL/min[1]
Oven Temperature Program	Initial Temperature: 140 °C, hold for 2 minutes. Ramp: 2 °C/min to 250 °C. Final Hold: Hold at 250 °C for 10 minutes.[1]
Capillary Column	VF-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar 5% phenyl-methylpolysiloxane column.[1]
Mass Spectrometer (MS)	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Range	m/z 50-300
Scan Rate	2 scans/sec
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C

Data Presentation and Interpretation

Quantitative Data

The following table summarizes the key quantitative data for **3-Phenyldecane** based on its physicochemical properties.

Table 2: Quantitative Data for **3-Phenyldecane**

Parameter	Value
Molecular Formula	C ₁₆ H ₂₆
Molecular Weight	218.38 g/mol
Monoisotopic Mass	218.2035 u
Predicted Retention Time	~15 - 20 min (under conditions in Table 1)
Limit of Detection (LOD)	To be determined empirically (see Section 3.3)
Limit of Quantification (LOQ)	To be determined empirically (see Section 3.3)

Mass Spectrum and Fragmentation Pattern

The mass spectrum of **3-Phenyldecane** is characterized by a molecular ion peak and several key fragment ions. The fragmentation pattern is predictable based on the structure of the molecule, with common cleavages occurring at the bonds adjacent to the phenyl group and along the alkyl chain.

Table 3: Predicted Mass Spectrum Fragmentation of **3-Phenyldecane**

m/z	Proposed Fragment Ion	Notes
218	$[C_{16}H_{26}]^+$	Molecular Ion (M^+)
119	$[C_9H_{11}]^+$	Benzylic cleavage with rearrangement
105	$[C_8H_9]^+$	Benzylic cleavage
91	$[C_7H_7]^+$	Tropylium ion (rearrangement of benzyl cation)
77	$[C_6H_5]^+$	Phenyl cation
57	$[C_4H_9]^+$	Butyl cation from alkyl chain fragmentation
43	$[C_3H_7]^+$	Propyl cation from alkyl chain fragmentation
29	$[C_2H_5]^+$	Ethyl cation from alkyl chain fragmentation

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be determined experimentally for the specific matrix and instrument being used. Common methods for determining LOD and LOQ include:

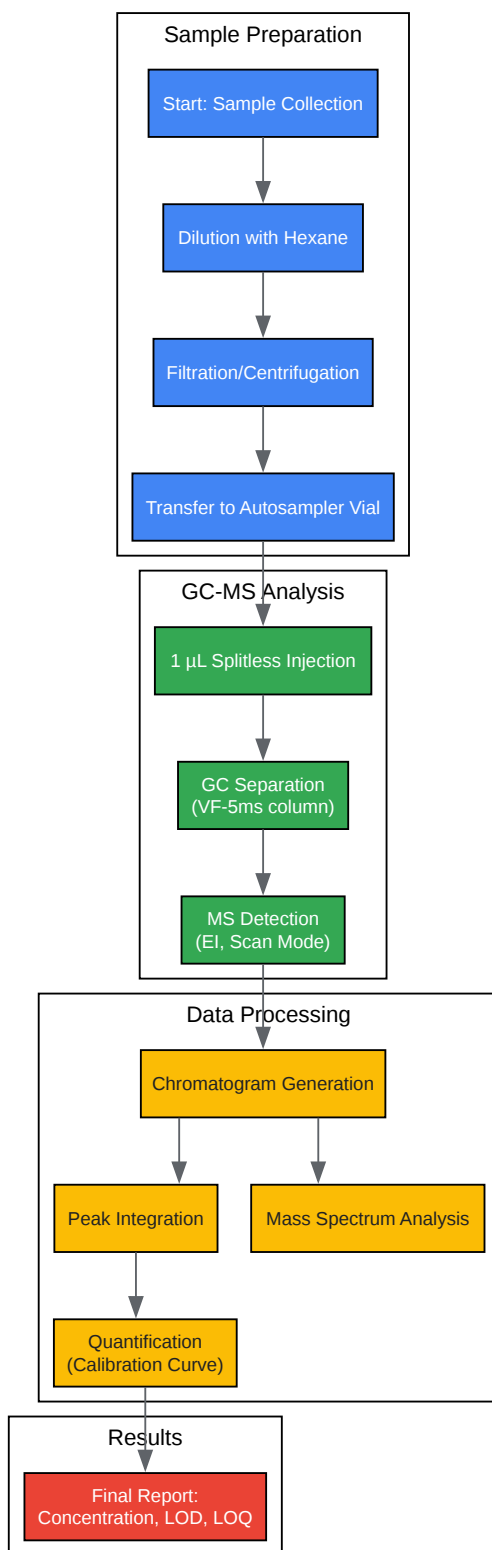
- **Signal-to-Noise Ratio:** The LOD is typically defined as the concentration that produces a signal-to-noise ratio of 3:1, while the LOQ is defined as a signal-to-noise ratio of 10:1.
- **Calibration Curve Method:** The LOD and LOQ can be calculated from the standard deviation of the y-intercepts of the regression line of the calibration curve.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the GC-MS analysis of **3-Phenyldecane**.

GC-MS Analysis Workflow for 3-Phenyldecane



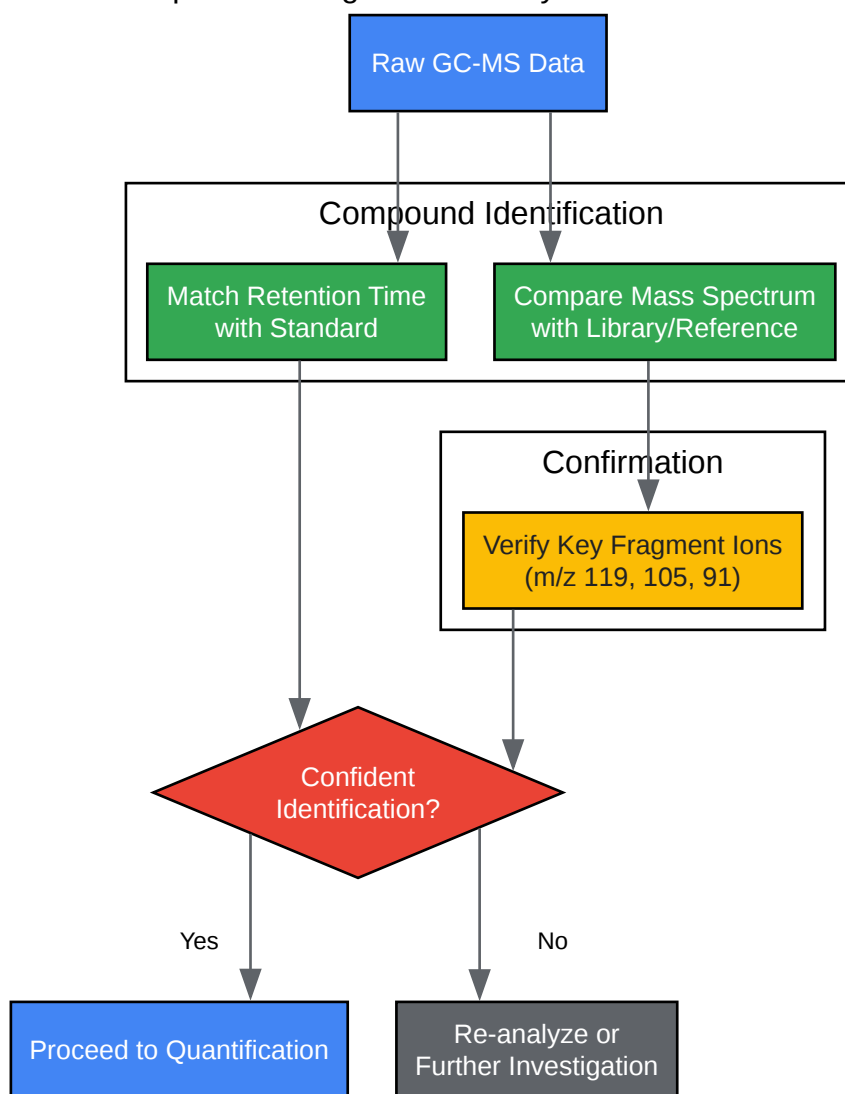
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Caption: Experimental workflow for **3-Phenyldecane** analysis.

Logical Relationship for Data Interpretation

The following diagram illustrates the logical steps involved in interpreting the data obtained from the GC-MS analysis.

Data Interpretation Logic for 3-Phenyldecane Identification



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Caption: Logical steps for data interpretation and identification.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of **3-Phenyldecane**. By following the prescribed sample preparation, instrument conditions, and data analysis protocols, researchers can achieve accurate and precise quantification of this compound. The provided workflows and data interpretation guidelines will aid in obtaining high-quality, reproducible results for a variety of applications.

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